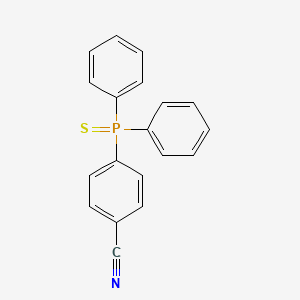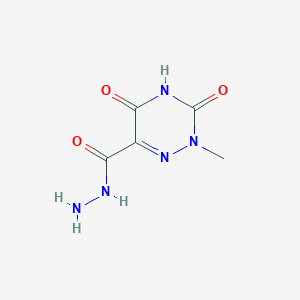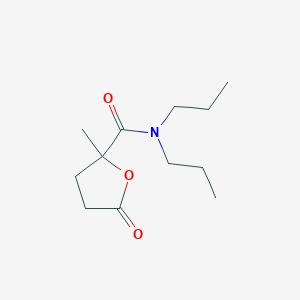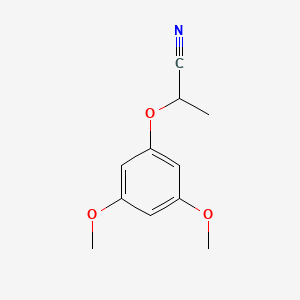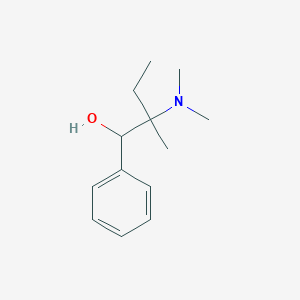
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol is an organic compound that features a dimethylamino group, a phenyl group, and a hydroxyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-phenylbutan-1-one with dimethylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenylbutan-1-one or 2-methyl-1-phenylbutanal.
Reduction: Formation of 2-(Dimethylamino)-2-methyl-1-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but has a simpler structure with only two carbon atoms in the backbone.
2-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring, offering different chemical properties and reactivity.
N,N-Dimethyl-3-pentanamine: Similar in having a dimethylamino group but differs in the carbon chain length and branching.
Uniqueness
2-(Dimethylamino)-2-methyl-1-phenylbutan-1-ol is unique due to its combination of a dimethylamino group, a phenyl group, and a hydroxyl group on a butane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6325-37-7 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-5-13(2,14(3)4)12(15)11-9-7-6-8-10-11/h6-10,12,15H,5H2,1-4H3 |
InChI-Schlüssel |
YUPPUVYARDDFPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


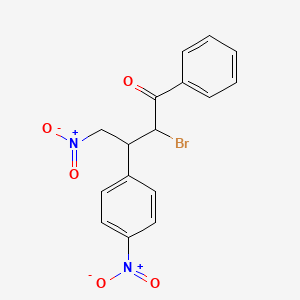
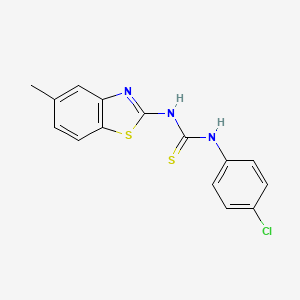
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

